Propyl 4-(fluorosulfonyl)benzoate
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Overview
Description
Propyl 4-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C10H11FO4S. It is a derivative of benzoic acid, where the benzoate group is substituted with a propyl group and a fluorosulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(fluorosulfonyl)benzoate typically involves the esterification of 4-(fluorosulfonyl)benzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using immobilized lipase enzymes under solvent-free conditions . The reaction conditions often require controlled temperatures and specific reaction times to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of immobilized enzymes in these processes can also enhance the sustainability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Esterification and Transesterification: The ester group can participate in reactions with alcohols to form different esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Esterification: Catalysts such as sulfuric acid or immobilized lipase enzymes are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while esterification with different alcohols can produce various ester compounds .
Scientific Research Applications
Propyl 4-(fluorosulfonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfonyl fluoride-based compounds.
Chemical Biology: The compound is used in the design of chemical probes for studying biological systems.
Materials Science: It is utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of propyl 4-(fluorosulfonyl)benzoate involves its ability to react with nucleophiles. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other compounds. This reactivity makes it useful for labeling and modifying specific targets in chemical biology and materials science .
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: This compound is similar in structure but lacks the propyl ester group.
4-(Chlorosulfonyl)benzoic acid: This compound has a chlorosulfonyl group instead of a fluorosulfonyl group.
Uniqueness
Propyl 4-(fluorosulfonyl)benzoate is unique due to the presence of both the propyl ester and fluorosulfonyl groups. This combination provides distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in organic synthesis and chemical biology .
Properties
Molecular Formula |
C10H11FO4S |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
propyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C10H11FO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
AFULQHUHKLWBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
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